4-chloro-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, and pyrimidin-2-ylsulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with sulfadiazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce different functional groups in place of the chloro or nitro groups.
Scientific Research Applications
4-chloro-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(4-(2,6-dimethoxy-pyrimidin-4-ylsulfamoyl)-phenyl)-benzamide
- 2-chloro-5-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Uniqueness
4-chloro-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H12ClN5O5S |
---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
4-chloro-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H12ClN5O5S/c18-11-2-7-14(15(10-11)23(25)26)16(24)21-12-3-5-13(6-4-12)29(27,28)22-17-19-8-1-9-20-17/h1-10H,(H,21,24)(H,19,20,22) |
InChI Key |
JZAMGSJBFPHGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.